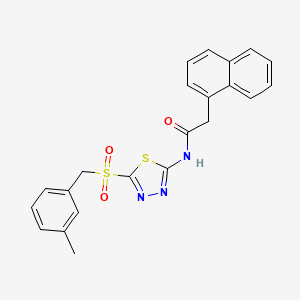

N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Description

Properties

Molecular Formula |

C22H19N3O3S2 |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

N-[5-[(3-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |

InChI |

InChI=1S/C22H19N3O3S2/c1-15-6-4-7-16(12-15)14-30(27,28)22-25-24-21(29-22)23-20(26)13-18-10-5-9-17-8-2-3-11-19(17)18/h2-12H,13-14H2,1H3,(H,23,24,26) |

InChI Key |

ZANWUTGERMQPRK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring serves as the structural backbone of the target compound. A widely adopted approach involves cyclizing thiosemicarbazide derivatives with carboxylic acids or their derivatives. For instance, 5-amino-1,3,4-thiadiazole-2-thiol is synthesized via the reaction of thiosemicarbazide with carbon disulfide under alkaline conditions . In a representative protocol:

-

Isonicotinic acid hydrazide reacts with carbon disulfide in ethanol with potassium hydroxide to form potassium 2-(pyridine-4-yl carbonyl)hydrazinecarbodithioate .

-

Cyclization via sulfuric acid yields 5-(pyridin-4-yl)-2-mercapto-1,3,4-thiadiazole , a scaffold analogous to the target compound’s core .

Key parameters include reaction temperature (10–15°C for CS₂ addition) and prolonged stirring (12–16 hours) to ensure complete cyclization . The mercapto (-SH) group at position 5 of the thiadiazole ring is critical for subsequent sulfonation.

Alkylation with 3-Methylbenzyl Group

The 3-methylbenzyl moiety is introduced via nucleophilic substitution. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) deprotonates the sulfonic acid/sulfonyl chloride intermediate, facilitating reaction with 3-methylbenzyl bromide :

-

A solution of the sulfonyl chloride derivative in dry dimethylformamide (DMF) is treated with NaH (60% dispersion) at 0°C.

-

3-Methylbenzyl bromide is added dropwise, and the mixture is stirred at 60–65°C for 8–12 hours .

-

The product, 5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-amine , is isolated via filtration and recrystallized from ethanol .

Amidation with Naphthalen-1-yl Acetate

The final step involves coupling the thiadiazole sulfonamide with 2-(naphthalen-1-yl)acetic acid using carbodiimide-mediated amidation:

-

2-(Naphthalen-1-yl)acetic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile .

-

The activated acid reacts with 5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-amine at room temperature for 24 hours .

-

The crude product is purified via column chromatography (ethyl acetate/petroleum ether) to yield the target compound .

Optimization Notes :

-

Coupling Agents : EDC/HOBt minimizes racemization and enhances yield compared to traditional acyl chlorides .

-

Solvent Choice : Acetonitrile improves reaction homogeneity, while ethyl acetate aids in extraction .

Analytical Characterization

Critical spectroscopic data for validating the target compound include:

Comparative Analysis of Synthetic Routes

The table below evaluates methods for key steps:

Challenges and Mitigation Strategies

-

Oxidation Over-Run : Excess H₂O₂ may over-oxidize the sulfonyl group to sulfonic acid. Controlled addition and low temperatures mitigate this .

-

Amine Protection : The primary amine on the thiadiazole may require protection (e.g., Boc) during sulfonation to prevent side reactions .

-

Purification : Column chromatography with gradient elution (ethyl acetate:petroleum ether, 1:3 to 1:1) resolves co-eluting impurities .

Chemical Reactions Analysis

Types of Reactions

N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity.

Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituents on the Thiadiazole Ring: Sulfonyl vs. Thioether

The sulfonyl group in the target compound contrasts with thioether (-S-) substituents in analogs (e.g., 5c , 5d in ). Sulfonyl groups increase polarity and oxidative stability but reduce lipophilicity compared to thioethers. For example:

- N-(5-((4-Methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5c) : Melting point 169–171°C, 67% yield; thioether-linked derivatives show moderate antimicrobial activity .

- N-(5-((Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (3a-g) : Demonstrated dual inhibition of Abl/Src kinases, suggesting thioethers may enhance membrane permeability for intracellular targets .

Key Difference : Sulfonyl groups may improve metabolic stability but reduce cell penetration compared to thioethers, influencing therapeutic applications .

Acetamide Substituents: Naphthalen-1-yl vs. Other Aromatic Groups

The naphthalen-1-yl group in the target compound is bulkier and more hydrophobic than phenyl or substituted phenyl groups in analogs:

- 2-(Benzo[d]oxazol-2-ylthio)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)acetamide (5l) : Exhibited neuroprotective effects (IC₅₀ = 2.1 µM in oxidative stress models) due to the trifluoromethylphenyl group’s electron-withdrawing properties .

- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide : Showed anticancer activity (IC₅₀ = 8.3 µM against U87 glioblastoma), highlighting the role of aromatic substituents in cytotoxicity .

Key Difference : The naphthalen-1-yl group’s extended aromatic system may enhance binding to hydrophobic pockets in targets like kinases or DNA, though this could also increase off-target effects .

Structural and Pharmacokinetic Implications

- Sulfonyl vs.

- Naphthalen-1-yl vs. Smaller Aromatics : The naphthalene group increases molecular weight (~128 g/mol over phenyl) and may enhance DNA intercalation or kinase inhibition but reduce solubility .

Biological Activity

N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, a sulfonyl group, and a naphthalene moiety. Its molecular formula is with a molecular weight of approximately 358.47 g/mol. The structure is characterized by the following components:

| Component | Description |

|---|---|

| Thiadiazole Ring | A five-membered heterocyclic ring containing sulfur and nitrogen. |

| Sulfonyl Group | Enhances solubility and biological activity. |

| Naphthalene Moiety | Provides additional hydrophobic interactions. |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Its mechanism of action involves:

- Microtubule Disruption : The compound interferes with microtubule dynamics, which is essential for cell division. This leads to apoptosis in cancer cells by inducing cell cycle arrest at the mitotic phase.

- Cell Line Efficacy : It has shown effectiveness against various cancer cell lines, including breast and lung cancer cells. Structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole ring can enhance cytotoxicity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also demonstrated antimicrobial activity:

- Broad Spectrum Activity : It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics .

- Mechanism of Action : The antimicrobial effects are hypothesized to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study 1: Anticancer Activity Evaluation

In a recent study published in a peer-reviewed journal, this compound was evaluated for its anticancer properties using various human cancer cell lines. The results indicated:

- IC50 Values : The compound exhibited IC50 values in the low micromolar range across different cell lines.

- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against several bacterial strains:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.